molecular formula C22H19O3P B12921539 3-Oxo-2-(triphenyl-lambda~5~-phosphanylidene)butanoic acid CAS No. 184000-45-1

3-Oxo-2-(triphenyl-lambda~5~-phosphanylidene)butanoic acid

Cat. No.: B12921539
CAS No.: 184000-45-1
M. Wt: 362.4 g/mol
InChI Key: IDODDNKAYOEFSQ-UHFFFAOYSA-N
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Description

3-Oxo-2-(triphenylphosphoranylidene)butanoic acid is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis due to its ability to form stable intermediates and participate in various chemical reactions. The compound features a triphenylphosphoranylidene group, which is a key functional group in many organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid typically involves the reaction of triphenylphosphine with an appropriate carbonyl compound. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the phosphoranylidene intermediate. This intermediate can then be further reacted to form the desired product .

Industrial Production Methods

Industrial production of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid often involves large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran and may require the presence of a base such as sodium hydride to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(triphenylphosphoranylidene)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid include:

Major Products Formed

The major products formed from reactions involving 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

3-Oxo-2-(triphenylphosphoranylidene)butanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to form various intermediates and final products.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(triphenylphosphoranylidene)butanoic acid involves its ability to form stable intermediates through the Wittig reaction. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic carbonyl compounds to form new carbon-carbon bonds. This reactivity makes it a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2-(triphenylphosphoranylidene)butanoic acid is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and its versatility in organic synthesis make it a valuable compound in both research and industrial applications .

Properties

CAS No.

184000-45-1

Molecular Formula

C22H19O3P

Molecular Weight

362.4 g/mol

IUPAC Name

3-oxo-2-(triphenyl-λ5-phosphanylidene)butanoic acid

InChI

InChI=1S/C22H19O3P/c1-17(23)21(22(24)25)26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,1H3,(H,24,25)

InChI Key

IDODDNKAYOEFSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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